molecular formula C7H6F3NO3S B15299447 2-(Difluoromethoxy)-5-fluorobenzenesulfonamide

2-(Difluoromethoxy)-5-fluorobenzenesulfonamide

Cat. No.: B15299447
M. Wt: 241.19 g/mol
InChI Key: LEFKYUFQPQMZDL-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-fluorobenzenesulfonamide is a chemical compound that belongs to the class of organofluorine compounds. These compounds are known for their unique properties, which include significant modifications in biological behavior and physicochemical properties compared to their hydrogen-containing analogues . The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and metabolic resistance, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-5-fluorobenzenesulfonamide involves several steps. One common method includes the reaction of 2,5-difluorobenzenesulfonyl chloride with difluoromethanol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(Difluoromethoxy)-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to significant biological effects. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(Difluoromethoxy)-5-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

    Trifluoromethoxybenzenesulfonamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.

    Difluoromethoxybenzenesulfonamide: Similar to the target compound but lacks the additional fluorine atom on the benzene ring, affecting its physicochemical properties.

    Fluorobenzenesulfonamide: Lacks the difluoromethoxy group, resulting in different stability and reactivity profiles

The uniqueness of this compound lies in its specific combination of fluorine atoms, which confer distinct properties that are advantageous in various applications.

Properties

Molecular Formula

C7H6F3NO3S

Molecular Weight

241.19 g/mol

IUPAC Name

2-(difluoromethoxy)-5-fluorobenzenesulfonamide

InChI

InChI=1S/C7H6F3NO3S/c8-4-1-2-5(14-7(9)10)6(3-4)15(11,12)13/h1-3,7H,(H2,11,12,13)

InChI Key

LEFKYUFQPQMZDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)OC(F)F

Origin of Product

United States

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